Lipophilicity (XLogP3-AA) Comparison Reveals Higher LogP for 3,5-Dimethylphenyl Derivative Versus N-Phenyl and N-(4-Methylphenyl) Analogs
The target compound (CAS 941989-71-5) possesses a computed XLogP3-AA value of 5.8 [1]. In contrast, the unsubstituted N-phenyl analog (CAS 941903-60-2) is predicted to have an XLogP3-AA of approximately 4.9, and the N-(4-methylphenyl) analog (CAS 941954-64-9) approximately 5.3, based on the additive contribution of the methyl substituents [1]. The 3,5-dimethyl substitution pattern introduces two additional methyl groups relative to the N-phenyl parent, increasing logP by ~0.9 log units and thereby enhancing lipophilicity—a parameter directly relevant to passive membrane permeability and CNS penetration potential [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 5.8 (computed) |
| Comparator Or Baseline | N-phenyl analog: ~4.9 (estimated); N-(4-methylphenyl) analog: ~5.3 (estimated) |
| Quantified Difference | Δ +0.9 vs. N-phenyl analog; Δ +0.5 vs. N-(4-methylphenyl) analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Higher logP may confer improved passive blood-brain barrier permeability, a critical consideration for CNS-targeted research programs where brain exposure is required.
- [1] PubChem. N-(3,5-dimethylphenyl)-2-{[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxy}acetamide. Compound Summary CID 16812622. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/941989-71-5 (accessed 2026-05-09). View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. View Source
